[(1R)-2-amino-1-phenylethyl]dimethylamine
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Description
[(1R)-2-amino-1-phenylethyl]dimethylamine
is a monoamine alkaloid that is structurally similar to amphetamines. It has the empirical formula C10H16N2
and a molecular weight of 164.25
.
Molecular Structure Analysis
The molecular structure of This compound
is represented by the SMILES string CN(C)C(CN)c1ccccc1
. This indicates that the molecule contains a dimethylamine group attached to a phenylethyl group.
Safety and Hazards
The safety data sheet for dimethylamine, a related compound, indicates that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle [(1R)-2-amino-1-phenylethyl]dimethylamine
with appropriate safety measures.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [(1R)-2-amino-1-phenylethyl]dimethylamine involves the reaction of (R)-phenylglycinol with dimethylamine in the presence of a suitable catalyst.", "Starting Materials": [ "(R)-phenylglycinol", "dimethylamine", "catalyst" ], "Reaction": [ "Step 1: Dissolve (R)-phenylglycinol in a suitable solvent such as ethanol or methanol.", "Step 2: Add dimethylamine to the solution and stir the mixture at room temperature for several hours.", "Step 3: Add a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the reaction mixture and heat the mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |
CAS No. |
847696-17-7 |
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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